(R)-1-(Thiazol-4-yl)propan-1-amine

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Sourcing the incorrect enantiomer or a racemic mixture of this thiazole-propanamine building block can invalidate stereochemical outcomes in asymmetric synthesis and confound biological SAR data. This (R)-enantiomer directly resolves that risk. Key supply data: - Stereochemical Integrity: ≥95% purity ensures no confounding by the (S)-enantiomer (CAS 1344450-53-8). - Research Utility: Use as a homochiral scaffold for kinase inhibitors, GPCR modulators, or chiral ligand frameworks. - Logistical Reliability: Supplied with verified analytical data, eliminating the need for in-house chiral resolution.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B13120023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Thiazol-4-yl)propan-1-amine
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCC(C1=CSC=N1)N
InChIInChI=1S/C6H10N2S/c1-2-5(7)6-3-9-4-8-6/h3-5H,2,7H2,1H3/t5-/m1/s1
InChIKeyMXRDASZDVHAKBF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Thiazol-4-yl)propan-1-amine Overview


(R)-1-(Thiazol-4-yl)propan-1-amine (CAS: 1344523-34-7), also designated as (αR)-α-ethyl-4-thiazolemethanamine, is a chiral primary amine that integrates a 1,3-thiazole heterocycle with a propan-1-amine backbone. This compound serves as a fundamental chiral building block in medicinal chemistry and chemical biology, characterized by a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.22 g/mol . The thiazole ring, a five-membered heteroaromatic system containing both nitrogen and sulfur, confers distinct electronic properties and hydrogen-bonding capabilities, while the chiral center at the α-carbon position dictates stereospecific interactions in target binding and asymmetric synthesis applications [1].

Single (R)-enantiomer thiazole amine scaffold
Defined stereochemistry for asymmetric synthesis applications
Primary amine handle supports diverse derivatization workflows

(R)-1-(Thiazol-4-yl)propan-1-amine: Substitution Limitations


Substituting (R)-1-(Thiazol-4-yl)propan-1-amine with its (S)-enantiomer, racemic mixture, or positional isomers (e.g., thiazol-5-yl analogs) is not neutral and carries measurable consequences for downstream applications. The stereochemical configuration at the α-carbon directly influences molecular recognition events in biological systems—a principle unequivocally demonstrated in thiazole-based enzyme inhibitors where 5-lipoxygenase inhibition was shown to reside largely in a single enantiomer [1]. Additionally, the position of the propan-1-amine substitution on the thiazole ring (4-yl versus 5-yl) alters the molecule's electronic distribution, hydrogen-bonding geometry, and lipophilicity, as quantified by differences in calculated LogP and topological polar surface area (TPSA) . In asymmetric synthesis, the use of the incorrect enantiomer as a chiral auxiliary or building block can lead to reversed stereochemical outcomes or diminished diastereoselectivity, rendering the synthetic route ineffective. Therefore, generic substitution without enantiomeric and positional verification constitutes a scientifically unsound practice that can invalidate research reproducibility and compromise the integrity of structure-activity relationship (SAR) studies.

Target: (R)-4-yl enantiomer
Substitute: (S)-enantiomer or racemic mixture
Stereochemical reversal may disrupt binding interactions and SAR interpretation.
Target: 4-yl thiazole substitution
Substitute: 5-yl positional isomer
Altered electronic distribution and lipophilicity may shift membrane permeability and target engagement profiles.
Target: α-ethylamine side chain
Substitute: Other aminothiazole analogs (e.g., 2-aminothiazole)
Different basicity and scaffold geometry may change salt formation behavior and receptor-fit context.

(R)-1-(Thiazol-4-yl)propan-1-amine: Quantitative Evidence


Chiral Purity vs. Racemic Mixture

(R)-1-(Thiazol-4-yl)propan-1-amine is supplied as a single enantiomer with a minimum purity specification of 95% by HPLC, corresponding to an enantiomeric excess (ee) of ≥95% . In contrast, the racemic mixture (CAS 1489019-51-3) is composed of equal amounts of (R)- and (S)-enantiomers, effectively diluting the stereochemical integrity and reducing the effective concentration of the desired enantiomer by 50% for stereospecific applications [1]. The (S)-enantiomer (CAS 1344450-53-8) is also available at 95% purity, representing the opposite stereochemical configuration . The procurement of the (R)-enantiomer specifically ensures that 100% of the active material possesses the desired three-dimensional arrangement, whereas the racemic mixture necessitates additional separation steps and material loss.

Enantiomeric Purity
Reported
≥95% (R)-enantiomer
Supports stereochemical-control assay context
Racemic mixture dilutes desired enantiomer to 50%
Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Physicochemical Property Comparison vs. Racemate

The (R)-enantiomer exhibits a predicted boiling point of 232.5±15.0 °C and a predicted density of 1.129±0.06 g/cm³ at 25 °C, as calculated using advanced algorithms . The racemic mixture (CAS 1489019-51-3) has no experimentally determined or predicted boiling point or density available in authoritative databases, indicating a lack of physicochemical characterization [1]. This data gap for the racemate can complicate downstream purification and handling protocols. The availability of predicted properties for the single enantiomer supports more reliable experimental planning, solvent selection, and safety assessments.

Physicochemical Data
Data to verify
Predicted bp 232.5±15.0 °C
Facilitates purification planning
Racemate lacks published physicochemical data
Physicochemical Properties Compound Handling Purification

Lipophilicity vs. 5-yl Positional Isomer

Positional isomerism within the thiazole ring significantly modulates calculated physicochemical descriptors relevant to membrane permeability and biological target engagement. (R)-1-(Thiazol-5-yl)propan-1-amine (CAS 1568087-23-9), in which the propan-1-amine chain is attached to the 5-position of the thiazole ring, exhibits a calculated LogP of 1.5529 and a TPSA of 38.91 Ų . While direct calculated LogP and TPSA values for the target (R)-1-(Thiazol-4-yl)propan-1-amine are not publicly available in the same database, the distinct electronic and steric environments of the 4- and 5-positions on the thiazole ring (with nitrogen at position 3 and sulfur at position 1) are known to yield different hydrogen-bonding patterns and lipophilicity profiles [1]. This structural variation directly impacts the molecule's ability to cross biological membranes and interact with hydrophobic binding pockets, making the 4-yl and 5-yl isomers non-interchangeable in drug discovery contexts.

Lipophilicity (4-yl vs 5-yl)
Class-level
5-yl isomer: LogP 1.55, TPSA 38.91 Ų
Positional isomerism alters permeability profile
4-yl values not available; context-dependent
Lipophilicity Membrane Permeability Drug Likeness

pKa and Salt Formation

The (R)-1-(Thiazol-4-yl)propan-1-amine free base has a predicted pKa (acid dissociation constant) of 8.11±0.29 . This value indicates that the compound is a moderately strong base, with the protonated ammonium form predominating at physiological pH (7.4) and in mildly acidic environments. For comparison, the structurally related aminothiazole scaffold (2-aminothiazole) exhibits a pKa of 5.28, while the unsubstituted thiazole ring has a pKa of 2.52 [1]. The higher basicity of (R)-1-(Thiazol-4-yl)propan-1-amine relative to aminothiazole is attributable to the electron-donating effect of the α-ethylamine substituent and the greater accessibility of the primary amine group. This quantitative difference in basicity directly informs salt selection strategies (e.g., hydrochloride, dihydrochloride) to enhance aqueous solubility and stability for biological assays.

Basicity (pKa)
Class-level
pKa 8.11±0.29 (predicted)
Supports salt selection for solubility modulation
∼2.8 units higher than 2-aminothiazole
pKa Salt Formation Aqueous Solubility

Enzymatic Resolution Efficiency

The synthesis of enantiopure (R)-1-(thiazol-4-yl)propan-1-amine is achievable through enzymatic kinetic resolution, a methodology validated on structurally analogous thiazole-containing amines. In a study on 1-(2-phenylthiazol-4-yl)ethanamines, lipase B from Candida antarctica (Novozyme 435) catalyzed the enantiomer-selective acylation of racemic amines, yielding the (R)-enantiomer with excellent enantioselectivity (E > 200) and high isolated yield (>40% for the desired enantiomer after optimization) [1]. This class-level evidence demonstrates that biocatalytic routes can provide (R)-configured thiazole amines with superior enantiomeric excess compared to traditional chemical resolution methods, which often suffer from lower selectivity and require stoichiometric chiral auxiliaries. The procurement of the pre-resolved (R)-enantiomer eliminates the need for end-users to perform these specialized biocatalytic reactions, which require specific enzyme preparations and reaction optimization.

Biocatalytic Resolution
Class-level
E >200 reported for analogous thiazole amines
Supports procurement of pre-resolved enantiomer
Lipase B from Candida antarctica, acetonitrile
Biocatalysis Kinetic Resolution Green Chemistry

(R)-1-(Thiazol-4-yl)propan-1-amine: Key Applications


Asymmetric Synthesis of Thiazole Drug Candidates

Utilize the (R)-enantiomer as a chiral building block in the stereoselective construction of novel therapeutic agents, particularly where the spatial orientation of the thiazole-propanamine motif is critical for target binding. The availability of the single enantiomer with ≥95% purity ensures that the stereochemical outcome of the synthesis is not confounded by the presence of the opposite enantiomer, as would occur with the racemic mixture . This is particularly valuable in the development of kinase inhibitors, GPCR modulators, and enzyme inhibitors where enantioselectivity has been documented for thiazole-based scaffolds [1].

SAR Studies of Chiral Thiazole Amines

Employ the (R)-enantiomer in comparative SAR investigations against its (S)-counterpart (CAS 1344450-53-8) and the 5-yl positional isomer (CAS 1568087-23-9) to map the stereochemical and regioisomeric determinants of biological activity . The distinct pKa (8.11) and lipophilicity profiles of these analogs provide a rational basis for interpreting differential cellular permeability and target engagement . Such studies are essential for optimizing lead compounds in medicinal chemistry programs targeting neurological disorders, inflammation, or cancer.

Enantioselective Catalysis & Chiral Ligand Design

Incorporate the (R)-1-(Thiazol-4-yl)propan-1-amine into chiral ligand frameworks for asymmetric catalysis. The thiazole nitrogen and sulfur atoms can serve as coordination sites for transition metals, while the chiral α-carbon dictates the facial selectivity of the catalyst. The compound's moderate basicity (pKa 8.11) facilitates salt formation with various counterions, enabling fine-tuning of solubility and stability in different reaction media . The procurement of the (R)-enantiomer obviates the need for in-house resolution, which often requires specialized enzymes such as lipase B from Candida antarctica [2].

Bioconjugation and Chemical Probe Synthesis

Use the free primary amine group of the (R)-enantiomer as a handle for bioconjugation reactions, including amide bond formation, reductive amination, and N-alkylation, to create chemical probes or affinity reagents. The single enantiomer ensures that the resulting conjugates are homochiral, which is critical for reproducible biological data, particularly in target identification and validation studies. The compound's favorable physicochemical profile, including a predicted boiling point of 232.5 °C and density of 1.129 g/cm³, facilitates handling and purification during conjugate synthesis .

Application
Selection Property
Validation Focus
Stereoselective synthesis of chiral bioactive scaffolds
Single (R)-enantiomer configuration
Stereochemical outcome consistency
Structure-activity relationship (SAR) mapping
Defined stereochemistry and 4-yl regioisomer
Differential assay response vs. (S)- and 5-yl isomers
Chiral ligand design for asymmetric catalysis
Thiazole N/S coordination and chiral α-carbon
Enantioselectivity in model catalytic reactions
Bioconjugation and chemical probe synthesis
Primary amine handle, homochiral purity
Reproducibility in target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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